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Compound of Interest

Compound Name: BAY-320

Cat. No.: B15590864 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

molecular interactions of a kinase inhibitor is paramount. This guide provides an objective

comparison of the kinase selectivity of BAY-320, a potent inhibitor of Budding uninhibited by

benzimidazoles 1 (Bub1) kinase, against other known Bub1 inhibitors. Through a detailed

examination of kinase profiling data and experimental methodologies, this document serves as

a valuable resource for evaluating the specificity of BAY-320 in drug discovery and

development.

Kinase Specificity Profile: BAY-320 in Comparison
The following table summarizes the kinase selectivity of BAY-320 and compares it with other

Bub1 inhibitors, BAY-524, BAY 1816032, and 2OH-BNPP1. The data is derived from

comprehensive kinase profiling assays, such as KINOMEscan®, which quantitatively measure

the binding affinity of an inhibitor against a large panel of human kinases. A lower dissociation

constant (Kd) or percentage of control indicates a stronger interaction between the inhibitor and

the kinase.
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Kinase Target
BAY-320 (%

Control @ 1µM)

BAY-524 (%

Control @ 1µM)

BAY 1816032

(Kd in nM)

2OH-BNPP1

(IC50 in µM)

Bub1 <1 <1 3.3 ~0.25 - 0.60[1]

STK10 >10 Not Available 57 Not Available

CDC42BPG >10 Not Available 850 Not Available

DDR1 >10 Not Available 2300 Not Available

Haspin >10 >10 Not Available Not Available

Data for BAY-320 and BAY-524 is presented as a percentage of control from a KINOMEscan®

assay, where a lower percentage indicates stronger binding. Data for BAY 1816032 is

presented as the dissociation constant (Kd), where a lower value indicates higher affinity. Data

for 2OH-BNPP1 is presented as the half-maximal inhibitory concentration (IC50). Data for off-

target kinases for BAY-320 and BAY-524 at 1µM was generally greater than 10% of control,

indicating weak binding.

The data clearly demonstrates the high specificity of BAY-320 for Bub1 kinase.[2] When tested

against a panel of over 400 human kinases, BAY-320 showed exquisite binding selectivity for

Bub1.[2] Similarly, the closely related compound BAY-524 also exhibits high selectivity for

Bub1.[2] The newer generation inhibitor, BAY 1816032, also displays remarkable potency and

selectivity for Bub1, with its closest off-target interactions being significantly weaker.[3] In

contrast, while 2OH-BNPP1 does inhibit Bub1, it is generally considered to be a less selective

inhibitor.[4]

Experimental Protocol: Kinase Profiling via
Competitive Binding Assay (KINOMEscan®)
The determination of kinase inhibitor specificity is crucial for preclinical drug development. A

widely used method is the competitive binding assay, such as the KINOMEscan® platform.

This assay quantitatively measures the binding of a test compound to a large panel of kinases.

Principle of the Assay
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The KINOMEscan® assay is based on a competition binding principle.[2] A kinase of interest is

tagged with a DNA molecule and is incubated with the test compound (e.g., BAY-320) and an

immobilized, broad-spectrum kinase inhibitor. If the test compound binds to the ATP-binding

site of the kinase, it will prevent the kinase from binding to the immobilized inhibitor. The

amount of kinase that remains bound to the solid support is then quantified using quantitative

PCR (qPCR) of the DNA tag. A lower amount of bound kinase corresponds to a stronger

interaction between the test compound and the kinase.

Key Steps of the Experimental Workflow:
Preparation of Reagents: This includes the test compound (e.g., BAY-320) at various

concentrations, a panel of DNA-tagged human kinases, and an immobilized broad-spectrum

kinase inhibitor on a solid support (e.g., beads).

Binding Competition: The DNA-tagged kinases are incubated with the test compound and

the immobilized inhibitor. This allows for competition between the test compound and the

immobilized inhibitor for the kinase's ATP-binding site.

Washing: Unbound kinases and the test compound are washed away, leaving only the

kinases that are bound to the immobilized inhibitor on the solid support.

Elution and Quantification: The bound kinases are eluted, and the associated DNA tags are

quantified using qPCR. The amount of DNA is directly proportional to the amount of kinase

that was bound to the immobilized inhibitor.

Data Analysis: The results are typically expressed as a percentage of the control (a reaction

without the test compound) or are used to calculate the dissociation constant (Kd), which

represents the binding affinity of the compound for each kinase.

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the concepts discussed, the following diagrams have been generated

using Graphviz.
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Caption: Simplified signaling pathway of Bub1 kinase and its inhibition by BAY-320.
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Caption: Experimental workflow for a competitive binding kinase profiling assay.
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Conclusion
The comprehensive kinase profiling data presented in this guide unequivocally validates the

high specificity of BAY-320 as a Bub1 kinase inhibitor.[2] Its superior selectivity compared to

older inhibitors like 2OH-BNPP1, and its comparable profile to other potent inhibitors like BAY-

524 and BAY 1816032, make it an invaluable tool for elucidating the specific cellular functions

of Bub1 kinase. For researchers in oncology and cell biology, the targeted nature of BAY-320
minimizes the potential for off-target effects, thereby enabling more precise and reliable

experimental outcomes. This high degree of specificity is a critical attribute for any chemical

probe and underscores the utility of BAY-320 in advancing our understanding of mitotic

regulation and its implications in disease.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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